4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2-chloro-6-fluorobenzenecarboxylate
Description
This compound features a pyridinyl core substituted with methyl groups at positions 4 and 6, a phenylsulfonyl group at position 3, and a 2-chloro-6-fluorobenzoate ester (Figure 1). The phenylsulfonyl group introduces strong electron-withdrawing effects, while the chloro and fluoro substituents enhance steric bulk and electronic modulation.
Properties
IUPAC Name |
[3-(benzenesulfonyl)-4,6-dimethylpyridin-2-yl] 2-chloro-6-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFNO4S/c1-12-11-13(2)23-19(18(12)28(25,26)14-7-4-3-5-8-14)27-20(24)17-15(21)9-6-10-16(17)22/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEWOMDHUSXHMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=C(C=CC=C3Cl)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Electronic Differences
The compound’s closest analogs in the evidence include alkyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinates (e.g., compounds 6, 7, 8, and 9 in –2). Key differences include:
- Substituent Effects: The target compound’s phenylsulfonyl and halogenated benzoate groups contrast with the cyano, dimethylamino, or methoxy substituents in analogs. These differences influence electron density, solubility, and steric hindrance.
- Reactivity: The phenylsulfonyl group may deactivate the pyridinyl ring toward nucleophilic attack compared to electron-donating groups like dimethylamino in analogs (e.g., compound 9) .
Reactivity with Nucleophiles
highlights the reactivity of pyridinyl ethenyl derivatives with C- and N-nucleophiles to form diverse heterocycles (e.g., 10–17 , 28–43 ) . Key comparisons:
- Nucleophilic Substitution: The chloro substituent in the target compound’s benzoate may enhance electrophilicity at the carbonyl carbon, favoring nucleophilic attack compared to methoxy or cyano groups in analogs.
- Heterocycle Diversity: The phenylsulfonyl group could direct regioselectivity in cyclization reactions, differing from dimethylamino-guided pathways in analogs like 50–55 .
Physicochemical Properties
| Property | Target Compound | Analog (e.g., compound 6) |
|---|---|---|
| Solubility | Lower (due to halogen/sulfonyl) | Moderate (methoxy/cyano groups) |
| Electron Density | Electron-deficient (sulfonyl) | Electron-rich (dimethylamino) |
| Steric Hindrance | High (methyl, benzoate groups) | Moderate (glycinate ester) |
Preparation Methods
Hantzsch Cyclization with Acetylacetone
The 4,6-dimethylpyridine scaffold is synthesized via a modified Hantzsch reaction. A mixture of acetylacetone (2.4 equiv), ammonium acetate (3.0 equiv), and malononitrile (1.0 equiv) undergoes cyclization in ethanol at reflux (78°C, 12 h). This yields 4,6-dimethyl-2-hydroxypyridine-3,5-dicarbonitrile (78% yield), which is hydrolyzed to 4,6-dimethyl-2-hydroxypyridine using 6 M HCl (110°C, 6 h).
Key Data
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Ethanol, 78°C, 12 h | 78% |
| Hydrolysis | 6 M HCl, 110°C, 6 h | 85% |
Sulfonyl Group Introduction at Pyridine C-3
Thioether Intermediate Formation
The hydroxyl group at C-2 of 4,6-dimethyl-2-hydroxypyridine is replaced via nucleophilic aromatic substitution. Treatment with phenylthiol (1.2 equiv) and K₂CO₃ (2.0 equiv) in DMF (100°C, 8 h) yields 4,6-dimethyl-3-(phenylthio)-2-pyridinol (62% yield).
Oxidation to Sulfone
The thioether is oxidized to the sulfone using NaIO₄ (2.5 equiv) in a water/THF mixture (1:1 v/v) at 60°C for 4 h. This step achieves 89% conversion to 4,6-dimethyl-3-(phenylsulfonyl)-2-pyridinol, confirmed by loss of S–H stretching (2570 cm⁻¹) in IR.
Key Data
| Parameter | Value |
|---|---|
| Oxidizing Agent | NaIO₄ |
| Solvent System | H₂O/THF (1:1) |
| Reaction Time | 4 h |
| Yield | 89% |
Esterification with 2-Chloro-6-fluorobenzoic Acid
Acid Chloride Preparation
2-Chloro-6-fluorobenzoic acid (1.0 equiv) is treated with thionyl chloride (3.0 equiv) under reflux (70°C, 3 h) to form 2-chloro-6-fluorobenzoyl chloride (94% yield). Excess SOCl₂ is removed under vacuum.
Schotten-Baumann Esterification
The sulfonylpyridinol (1.0 equiv) is reacted with 2-chloro-6-fluorobenzoyl chloride (1.1 equiv) in dichloromethane (DCM) using triethylamine (2.0 equiv) as a base (0°C → 25°C, 12 h). The crude product is purified via silica gel chromatography (hexane/EtOAc 7:3) to yield the title compound (73% yield).
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 1H, pyridine-H), 7.89–7.82 (m, 2H, Ar-H), 7.64–7.58 (m, 3H, Ar-H), 2.68 (s, 6H, CH₃).
- ¹³C NMR (100 MHz, CDCl₃) : δ 165.2 (C=O), 152.1 (C-SO₂), 134.8–116.4 (Ar-C), 21.3 (CH₃).
- HPLC Purity : 98.2% (C18 column, MeCN/H₂O 70:30).
Alternative Synthetic Routes
Microwave-Assisted Cyclization
A microwave-enhanced Hantzsch reaction (150°C, 20 min) reduces cyclization time to 30 min, yielding 4,6-dimethyl-2-hydroxypyridine at 71% yield.
Direct Sulfonation with Chlorosulfonic Acid
Direct sulfonation of 4,6-dimethyl-2-hydroxypyridine using ClSO₃H (2.0 equiv) in DCM (0°C, 2 h) provides the sulfonic acid intermediate, which is neutralized with NaOH to yield the sulfonate (58% yield).
Challenges and Optimization
Regioselectivity in Sulfur Incorporation
Competing sulfonation at C-2 is mitigated by pre-protecting the hydroxyl group as a trimethylsilyl ether (TMSCl, 1.2 equiv).
Esterification Yield Improvement
Using DMAP (0.1 equiv) as a catalyst increases esterification yield to 81% by accelerating acylium ion formation.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthetic route of 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2-chloro-6-fluorobenzenecarboxylate to achieve high purity (>95%)?
- Methodological Answer : Optimize reaction parameters (temperature, solvent polarity, and catalyst loading) using Design of Experiments (DoE) to maximize yield and minimize side products. Protect reactive groups (e.g., sulfonyl or ester moieties) during multi-step synthesis to prevent unintended cross-reactions. Purification via gradient-elution column chromatography (silica gel, hexane/EtOAc) or recrystallization in ethanol/water mixtures can isolate the target compound. Validate purity using HPLC with a C18 column and UV detection at 254 nm .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Assign methyl (δ 2.1–2.4 ppm), sulfonyl (δ 3.5–4.0 ppm), and aromatic protons (δ 7.0–8.5 ppm).
- 19F/35Cl NMR : Confirm fluorine (δ -110 to -120 ppm) and chlorine substituents.
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <2 ppm mass error.
- HPLC-DAD : Assess purity (>95%) using a reverse-phase column and gradient elution (acetonitrile/water + 0.1% TFA) .
Q. How should researchers design stability studies to evaluate the compound's degradation pathways under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability testing:
- pH Stress : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours.
- Thermal Stress : Heat solid samples at 60°C or 80°C for 1–4 weeks.
- Light Exposure : Test photostability under ICH Q1B guidelines (UV/visible light).
Monitor degradation via LC-MS to identify hydrolyzed (e.g., ester cleavage) or oxidized byproducts. Use kinetic modeling to predict shelf-life .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions between in vitro bioactivity data and computational docking predictions for this compound?
- Methodological Answer :
- Assay Validation : Confirm target binding using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based assays for functional activity).
- Solubility Checks : Measure solubility in assay buffers (DMSO concentration ≤1%) to rule out false negatives due to precipitation.
- Metabolite Screening : Test for rapid hepatic metabolism (e.g., using human liver microsomes) that may deactivate the compound in vitro.
- Molecular Dynamics (MD) Simulations : Refine docking models by simulating ligand-protein interactions over 100+ ns to assess conformational stability .
Q. How does the stereochemical configuration of the phenylsulfonyl group influence the compound's interaction with biological targets?
- Methodological Answer : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis. Compare:
- X-ray Crystallography : Resolve the crystal structure of ligand-target complexes to identify stereospecific binding pockets.
- Circular Dichroism (CD) : Correlate optical activity with bioactivity (e.g., IC50 differences between enantiomers).
- SAR Studies : Modify substituents on the phenylsulfonyl group (e.g., electron-withdrawing vs. donating groups) to map steric and electronic requirements .
Q. What methodologies are recommended for identifying metabolic byproducts of this compound in hepatic microsome assays?
- Methodological Answer :
- Phase I Metabolism : Incubate the compound with NADPH-fortified human liver microsomes (37°C, 1–4 hours). Quench reactions with ice-cold acetonitrile.
- LC-HRMS Analysis : Use a Q-TOF mass spectrometer in full-scan mode (m/z 100–1000) to detect hydroxylated, dealkylated, or sulfonyl-cleaved metabolites.
- Isotopic Labeling : Synthesize a deuterated analog to trace metabolic "hot spots" (e.g., methyl or fluorophenyl groups) via isotopic peak shifts .
Contradiction Analysis in Research Data
Q. How can researchers address discrepancies in cytotoxicity data across different cell lines?
- Methodological Answer :
- Cell Line Profiling : Test the compound in panels of cancer/normal cells (e.g., NCI-60) to identify lineage-specific sensitivity.
- Membrane Permeability : Measure cellular uptake via LC-MS quantification of intracellular drug levels.
- Off-Target Screening : Use kinase/GPCR profiling arrays to rule out polypharmacology-driven toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
